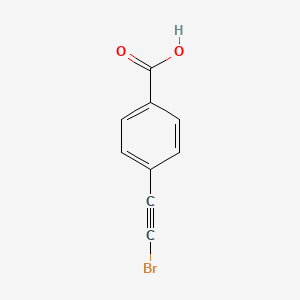

4-(2-Bromoethynyl)benzoic acid

Vue d'ensemble

Description

4-(2-Bromoethynyl)benzoic acid is an organic compound with the molecular formula C9H5BrO2 It is characterized by the presence of a bromine atom attached to an ethynyl group, which is further connected to a benzoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethynyl)benzoic acid typically involves the bromination of ethynylbenzoic acid derivatives. One common method includes the reaction of 4-ethynylbenzoic acid with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethynyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.

Coupling Reactions: It is also involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

Reduction Products: De-brominated benzoic acids.

Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.

Applications De Recherche Scientifique

4-(2-Bromoethynyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of 4-(2-Bromoethynyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and ethynyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. Additionally, its ability to participate in coupling reactions makes it a valuable tool in synthetic chemistry for constructing complex molecular architectures.

Comparaison Avec Des Composés Similaires

4-(2-Bromoethyl)benzoic acid: Similar in structure but with an ethyl group instead of an ethynyl group.

4-Bromobenzoic acid: Lacks the ethynyl group, making it less reactive in certain types of reactions.

4-Ethynylbenzoic acid:

Uniqueness: 4-(2-Bromoethynyl)benzoic acid is unique due to the presence of both a bromine atom and an ethynyl group. This combination imparts distinct reactivity patterns, making it a versatile compound in synthetic chemistry and various research applications.

Activité Biologique

4-(2-Bromoethynyl)benzoic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to a two-carbon ethynyl group at the para position relative to the carboxylic acid group on the benzene ring. Its molecular formula is , with a molecular weight of approximately 229.071 g/mol. The compound's unique structure contributes to its reactivity and biological properties, particularly its electrophilic character due to the bromine atom.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Anticancer Activity : Several studies have highlighted its potential as an anti-cancer agent. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may interfere with cellular processes critical for cancer cell survival and proliferation .

- Enzyme Interaction : This compound has been identified as a substrate for certain cytochrome P450 enzymes, indicating its relevance in pharmacokinetics and metabolism studies. Its ability to inhibit specific cytochrome P450 isoforms may also suggest implications for drug-drug interactions.

- Modulation of Protein Degradation Pathways : In vitro studies have shown that derivatives of benzoic acids can promote the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This suggests that this compound may enhance cellular proteostasis, which is crucial for maintaining cellular health and function .

Synthesis Methods

Various synthetic routes have been developed to produce this compound, emphasizing high yields and purity. Common methods include:

- Alkylation Reactions : Utilizing bromoethyl derivatives in reactions with benzoic acid.

- Esterification : Converting benzoic acid derivatives into their corresponding esters before bromination.

- Direct Bromination : Employing brominating agents to introduce the bromine atom into the benzoic acid structure.

These methods allow for flexibility in modifying the compound for specific applications across different scientific disciplines .

Case Study 1: Anticancer Potential

In a study assessing various benzoic acid derivatives, this compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated significant inhibition of cell growth, supporting its potential as an anti-cancer therapeutic agent .

Case Study 2: Enzyme Inhibition

Another investigation focused on the interaction of this compound with cytochrome P450 enzymes. The compound was found to inhibit specific isoforms, which could lead to altered drug metabolism profiles when co-administered with other pharmaceuticals.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique features among compounds related to this compound:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| Methyl 4-(2-bromoethyl)benzoate | C10H11BrO2 | 0.89 | Ester derivative exhibiting different reactivity patterns |

| Methyl 4-(3-bromopropyl)benzoate | C11H13BrO2 | 0.85 | Longer alkyl chain influencing solubility and reactivity |

| Methyl 2-(2-bromoethyl)benzoate | C10H11BrO2 | 0.83 | Different positional isomer affecting biological activity |

| 5'-(4-Carboxyphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid | C21H18O4 | 0.83 | Complex structure with multiple functional groups |

This comparative analysis illustrates how variations in structure can influence chemical behavior and biological activity compared to this compound.

Propriétés

IUPAC Name |

4-(2-bromoethynyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUGWSICPAAVGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CBr)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.